[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)
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Overview
Description
[Bis{((S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate): is a complex organometallic compound. It features a palladium center coordinated with two chiral diphosphine ligands, specifically (S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl, and two bridging hydroxo groups. This compound is often used in asymmetric catalysis due to its chiral nature and ability to facilitate various organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Bis{((S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate) typically involves the following steps:
Ligand Preparation: The chiral ligand (S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl is synthesized through a series of reactions starting from binaphthol.
Complex Formation: The ligand is then reacted with a palladium precursor, such as palladium(II) acetate, in the presence of a base to form the palladium complex.
Hydroxo Bridging: The addition of water or a hydroxide source leads to the formation of the bis(mu-hydroxo) bridges.
Triflate Addition: Finally, the complex is treated with triflic acid or a triflate salt to yield the bis(triflate) form.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of oxidizing agents.
Reduction: It can also participate in reduction reactions, often facilitated by the palladium center.
Substitution: The complex can undergo ligand substitution reactions, where the diphosphine ligands or hydroxo groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand exchange can be facilitated by using excess ligands or specific solvents.
Major Products:
Oxidation: Oxidized forms of the palladium complex.
Reduction: Reduced palladium species.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Chemistry:
Asymmetric Catalysis: The compound is widely used in asymmetric hydrogenation, hydroformylation, and Heck reactions due to its chiral nature.
Cross-Coupling Reactions: It serves as a catalyst in various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
Biology and Medicine:
Drug Development: The compound’s catalytic properties are explored in the synthesis of chiral pharmaceuticals.
Bioconjugation: It is used in the preparation of bioconjugates for targeted drug delivery.
Industry:
Fine Chemicals: The compound is employed in the production of fine chemicals and intermediates.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [Bis{((S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate) involves the activation of substrates through coordination to the palladium center. The chiral environment provided by the diphosphine ligands induces enantioselectivity in the catalytic reactions. The hydroxo bridges facilitate proton transfer and stabilize the intermediate species, enhancing the overall catalytic efficiency.
Comparison with Similar Compounds
Bis(triphenylphosphine)palladium(II) dichloride: Commonly used in cross-coupling reactions but lacks the chiral environment provided by the binaphthyl ligands.
Dichloro[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II): Similar structure but without the hydroxo bridges and triflate groups.
Bis(diphenylphosphino)ferrocene palladium(II) dichloride: Another palladium complex with different phosphine ligands.
Uniqueness: The uniqueness of [Bis{((S)-(-)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate) lies in its chiral nature and the presence of hydroxo bridges, which enhance its catalytic properties and enantioselectivity in asymmetric reactions.
Properties
Molecular Formula |
C90H68F6O8P4Pd2S2-2 |
---|---|
Molecular Weight |
1792.4 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium;trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/2C44H32P2.2CHF3O3S.2H2O.2Pd/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;;;;/h2*1-32H;2*(H,5,6,7);2*1H2;;/p-2 |
InChI Key |
RRVYVLYWWQRVIM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd].[Pd] |
Origin of Product |
United States |
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